molecular formula C10H9BrFNO B3075150 1-(3-Bromo-2-fluorobenzoyl)azetidine CAS No. 1026796-68-8

1-(3-Bromo-2-fluorobenzoyl)azetidine

Cat. No.: B3075150
CAS No.: 1026796-68-8
M. Wt: 258.09 g/mol
InChI Key: QQDBZGHSNBFBLU-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorobenzoyl)azetidine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 1-(3-Bromo-2-fluorobenzoyl)azetidine involves several steps, typically starting with the preparation of azetidine derivatives. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Bromo-2-fluorobenzoyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different functionalized derivatives.

    Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases.

Common reagents used in these reactions include organometallic reagents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2-fluorobenzoyl)azetidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates that can interact with nucleophiles or electrophiles in biological systems . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Bromo-2-fluorobenzoyl)azetidine is unique due to its specific substitution pattern on the azetidine ring. Similar compounds include:

    1-(3-Chloro-2-fluorobenzoyl)azetidine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromo-2-chlorobenzoyl)azetidine: Contains both bromine and chlorine substituents.

    1-(3-Fluoro-2-bromobenzoyl)azetidine: Fluorine and bromine atoms are interchanged in their positions.

These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the variations in their substituents .

Properties

IUPAC Name

azetidin-1-yl-(3-bromo-2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDBZGHSNBFBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704043
Record name (Azetidin-1-yl)(3-bromo-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-68-8
Record name (Azetidin-1-yl)(3-bromo-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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